Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate (CAS 893751-08-1) is a fluorinated cyclopropane carboxylate ester with the molecular formula C11H11FO2 and a molecular weight of 194.20 g/mol. This compound serves as a crucial synthetic intermediate in medicinal chemistry and agrochemical research, featuring a strained cyclopropane ring, a para-fluorophenyl substituent, and a methyl ester functional group that enables further derivatization.

Molecular Formula C11H11FO2
Molecular Weight 194.205
CAS No. 893751-08-1
Cat. No. B2738240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-fluorophenyl)cyclopropanecarboxylate
CAS893751-08-1
Molecular FormulaC11H11FO2
Molecular Weight194.205
Structural Identifiers
SMILESCOC(=O)C1CC1C2=CC=C(C=C2)F
InChIInChI=1S/C11H11FO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6H2,1H3
InChIKeyDCDIKIXTVDWWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate (CAS 893751-08-1): A Versatile Fluorinated Cyclopropane Building Block


Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate (CAS 893751-08-1) is a fluorinated cyclopropane carboxylate ester with the molecular formula C11H11FO2 and a molecular weight of 194.20 g/mol [1]. This compound serves as a crucial synthetic intermediate in medicinal chemistry and agrochemical research, featuring a strained cyclopropane ring, a para-fluorophenyl substituent, and a methyl ester functional group that enables further derivatization . The compound is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 98% .

Why Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate Cannot Be Simply Replaced by Non-Fluorinated or Alternative Ester Analogs


The unique combination of a para-fluorine substituent on the phenyl ring and the methyl ester on the cyclopropane core confers distinct physicochemical properties that directly impact its utility in synthesis pipelines. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability; replacing the fluorine atom with hydrogen, chlorine, or other halogens alters these parameters in a non-linear and often unpredictable manner [1]. Similarly, changing the methyl ester to an ethyl ester or carboxylic acid modifies both the steric environment and the compound's reactivity profile during downstream synthetic transformations such as amidation or transesterification [2]. The quantitative evidence below demonstrates that these structural variations produce measurable differences in key selection criteria, making indiscriminate substitution a risk to synthetic route reproducibility and final product quality.

Quantitative Differentiation Evidence for Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate vs. Closest Analogs


Lipophilicity (LogP) Comparison: 4-Fluoro vs. 4-Hydrogen Phenyl Substitution

The para-fluorine atom on the phenyl ring of Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate increases its computed lipophilicity (XLogP3-AA = 2.1) compared to the non-fluorinated phenyl analog Methyl 2-phenylcyclopropanecarboxylate (LogP = 1.96) [1]. This difference of ΔLogP ≈ +0.14 is consistent with the well-documented effect of aromatic fluorine substitution, which typically increases LogP by 0.3 to 1.2 log units compared to the hydrogen analog depending on the structural context . Enhanced lipophilicity can improve membrane permeability in cellular assays and influence pharmacokinetic properties of downstream drug candidates.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Ester Group Comparison: Methyl Ester vs. Ethyl Ester Lipophilicity and Steric Profile

The methyl ester of the target compound provides a distinct lipophilicity (LogP = 2.1) and steric environment compared to the corresponding ethyl ester analog (LogP = 2.63) . The ΔLogP of -0.53 indicates that the ethyl ester is significantly more lipophilic, which can affect solubility, extraction behavior during workup, and chromatographic retention times. Additionally, the methyl ester offers less steric hindrance during nucleophilic acyl substitution reactions (e.g., amidation), which can be a critical factor in reaction optimization and yield reproducibility .

Synthetic Chemistry Protecting Group Strategy Reactivity Tuning

Carboxylic Acid vs. Methyl Ester: Differential Reactivity and Handling in Synthesis

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate serves as a protected form of the corresponding carboxylic acid (CAS 879324-64-8, LogP = 2.01) . The methyl ester has marginally higher lipophilicity (ΔLogP ≈ +0.09) than the free acid, which is advantageous for organic solvent extraction and non-aqueous reaction conditions. More critically, the ester form prevents unwanted acid-mediated side reactions during multi-step syntheses and can be selectively hydrolyzed under controlled conditions to reveal the carboxylic acid for subsequent amide coupling or bioconjugation . This orthogonal reactivity profile is a key differentiator for procurement when designing synthetic routes that require a temporarily masked carboxyl group.

Synthetic Methodology Functional Group Interconversion Peptide Coupling

Polar Surface Area (TPSA) Consistency: 4-Fluoro vs. Non-Fluorinated Analog

The topological polar surface area (TPSA) of Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate is 26.3 Ų, which is identical to the TPSA of the non-fluorinated phenyl analog Methyl 2-phenylcyclopropanecarboxylate (TPSA = 26.3 Ų) [1]. This indicates that the para-fluorine substitution modulates lipophilicity (see Evidence_Item 1) without altering the hydrogen-bonding capacity or polarity footprint of the molecule. For medicinal chemists optimizing ADME properties, this orthogonal modulation—changing LogP while preserving TPSA—is a valuable and predictable design feature that is not achievable with substituents that simultaneously alter both parameters (e.g., hydroxyl or amino groups) [2].

Drug Design Bioavailability Prediction Rule of Five Compliance

Commercially Available Purity: Batch-to-Batch Consistency for Reproducible Synthesis

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate is commercially available with defined purity specifications ranging from 95% (AKSci, CymitQuimica) to 98% (Leyan) . In contrast, closely related analogs such as the ethyl ester (primarily available as single enantiomers requiring chiral chromatography) or the carboxylic acid (often hygroscopic and requiring specialized storage) may present greater challenges in maintaining consistent purity across batches . The availability of the target compound as a well-characterized racemic mixture with documented purity facilitates reliable procurement and ensures reproducible outcomes in both academic and industrial synthetic workflows.

Quality Control Procurement Specification Synthetic Reproducibility

Fluorine-Enabled Metabolic Stability: Class-Level Evidence for Enhanced Oxidative Resistance

While direct metabolic stability data for Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate itself is not available in the open literature, the para-fluorophenyl substituent is a well-validated motif for blocking cytochrome P450-mediated oxidative metabolism at the para position of the phenyl ring [1]. This class-level advantage is supported by extensive medicinal chemistry literature demonstrating that fluorine substitution on aromatic rings generally reduces the intrinsic clearance of drug-like molecules by preventing hydroxylation at the substituted position [2]. Analogs lacking the fluorine atom (e.g., the non-fluorinated phenyl version) are expected to be more susceptible to Phase I metabolism at the para position. This is a key selection criterion when the compound will be used as a building block for biologically active molecules where metabolic stability is a critical parameter.

Drug Metabolism Cytochrome P450 Lead Optimization

Optimal Application Scenarios for Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate Based on Verified Evidence


Synthesis of Fluorinated Drug Candidates Requiring Enhanced Metabolic Stability

Based on the class-level evidence that para-fluorine substitution blocks oxidative metabolism (see Evidence_Item 6 in Section 3), Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate is the preferred starting material for synthesizing drug candidates where the phenyl ring is anticipated to undergo CYP450-mediated hydroxylation. The methyl ester functionality allows for facile conversion to amides, acids, or alcohols during structure-activity relationship (SAR) exploration [1]. Using the non-fluorinated phenyl analog in this context would risk introducing a metabolic soft spot at the para position, potentially leading to rapid in vivo clearance of the final compound [2].

Multi-Step Synthesis Requiring Orthogonal Functional Group Protection

As demonstrated in Evidence_Item 3 (Section 3), the methyl ester form provides a protected carboxyl group that is stable under non-aqueous basic conditions but can be selectively hydrolyzed when required. This makes Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate the optimal choice for synthetic routes involving organometallic reagents, strong bases, or reductive conditions that would be incompatible with the free carboxylic acid analog [1]. The well-characterized purity (95-98%) and defined storage conditions (cool, dry place) further ensure reproducibility across multi-step sequences [2].

Physicochemical Property Optimization in Lead Compound Series

The orthogonal modulation of lipophilicity (ΔLogP ≈ +0.14 vs. phenyl analog) without altering TPSA (ΔTPSA = 0 Ų, see Evidence_Items 1 and 4 in Section 3) makes this compound the scaffold of choice when medicinal chemists need to increase membrane permeability without affecting hydrogen-bonding capacity. This property profile is particularly valuable in central nervous system (CNS) drug discovery programs where fine-tuning LogP and TPSA within narrow ranges is critical for achieving blood-brain barrier penetration [1]. The methyl ester also provides a lower LogP than the ethyl ester analog (ΔLogP = -0.53), offering a less lipophilic starting point when lower LogP is desired [2].

Academic and Industrial Procurement Requiring Reliable Batch-to-Batch Reproducibility

For laboratories and CROs scaling up synthetic routes, the commercial availability of Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate as a racemic mixture with defined purity (95-98%) and straightforward storage conditions provides a procurement advantage over chiral single-enantiomer ethyl ester analogs that require specialized chromatographic purification and have more limited commercial availability [1]. The racemic nature of the target compound also allows researchers to evaluate both enantiomers simultaneously during initial screening, deferring costly chiral resolution to later stages of development when a lead series has been identified [2].

Quote Request

Request a Quote for Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.